molecular formula C10H9ClN2OS B1273513 N-1,3-benzothiazol-2-yl-2-chloropropanamide CAS No. 26608-39-9

N-1,3-benzothiazol-2-yl-2-chloropropanamide

Cat. No.: B1273513
CAS No.: 26608-39-9
M. Wt: 240.71 g/mol
InChI Key: PGMYTKVYVIGKNK-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-chloropropanamide is a chemical compound with the molecular formula C10H9ClN2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Biochemical Analysis

Biochemical Properties

N-1,3-benzothiazol-2-yl-2-chloropropanamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been associated with the inhibition of ubiquitin ligase, which is crucial for protein degradation and regulation of various cellular processes . Additionally, it has shown selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anti-cancer agent . The nature of these interactions involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the adenosine A2A receptor, which plays a role in neurotransmission and immune response . Furthermore, this compound has demonstrated prophylactic and therapeutic potential against rotavirus infections, highlighting its impact on viral replication and immune modulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the substitution of halogen atoms or halo-containing groups in the compound imparts specific activity against Mycobacterium tuberculosis or non-tuberculous mycobacteria . This suggests that this compound may inhibit essential enzymes or pathways required for bacterial survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, this compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, this compound may accumulate in certain cellular compartments, influencing its activity and function. These interactions play a critical role in determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-1,3-benzothiazol-2-yl-2-chloropropanamide can be synthesized through the reaction of 2-aminobenzothiazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:

2-aminobenzothiazole+2-chloropropanoyl chlorideThis compound\text{2-aminobenzothiazole} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} 2-aminobenzothiazole+2-chloropropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzothiazol-2-yl-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve organic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-chloropropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-1,3-benzothiazol-2-yl-2-chloroacetamide
  • N-1,3-benzothiazol-2-yl-2-chlorobutanamide
  • N-1,3-benzothiazol-2-yl-2-chloropentanamide

Uniqueness

N-1,3-benzothiazol-2-yl-2-chloropropanamide is unique due to its specific substitution pattern and the presence of the 2-chloropropanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYTKVYVIGKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393673
Record name N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26608-39-9
Record name N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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